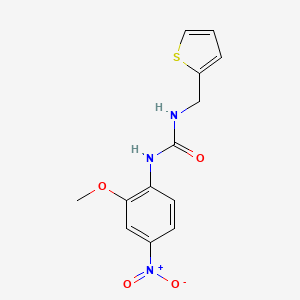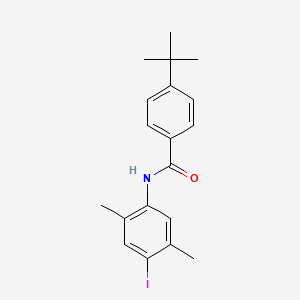
N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea
説明
N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea, also known as MNTX, is a chemical compound that has been widely used in scientific research. MNTX is a potent and selective antagonist of the mu-opioid receptor, which is the primary target for most clinically used opioid analgesics.
作用機序
N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea is a selective antagonist of the mu-opioid receptor. It binds to the receptor and blocks the binding of endogenous opioids such as endorphins, enkephalins, and dynorphins. By blocking the mu-opioid receptor, N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea prevents the activation of downstream signaling pathways that are responsible for the analgesic, euphoric, and addictive effects of opioids.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain perception in animal models of acute and chronic pain. N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has also been shown to reduce the rewarding effects of opioids in animal models of addiction. Furthermore, N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has been shown to have a low potential for abuse and dependence, which makes it a promising alternative to traditional opioid analgesics.
実験室実験の利点と制限
N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has several advantages for lab experiments. It is a highly selective antagonist of the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea also has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea is also relatively unstable in solution, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several future directions for research on N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea. One area of research is the development of new opioid analgesics that are based on the structure of N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea. These new compounds could have improved safety and efficacy profiles compared to traditional opioid analgesics. Another area of research is the investigation of the role of mu-opioid receptors in various disease states, such as cancer, depression, and anxiety. Finally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea and its effects on various physiological and pathological processes.
科学的研究の応用
N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has been extensively used in scientific research to study the mu-opioid receptor system. It has been used to investigate the role of mu-opioid receptors in pain perception, addiction, and reward. N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has also been used to study the pharmacokinetics and pharmacodynamics of opioid analgesics. Furthermore, N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has been used to develop new opioid analgesics with improved safety and efficacy profiles.
特性
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-20-12-7-9(16(18)19)4-5-11(12)15-13(17)14-8-10-3-2-6-21-10/h2-7H,8H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPINGKFLKGMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-4-nitrophenyl)-3-(thiophen-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4114729.png)
![2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B4114736.png)
![2-[(4-chlorophenyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4114741.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4114750.png)
![2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4114753.png)
![N-(2,3-dichlorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4114759.png)

![dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4114778.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4114781.png)
![2-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4114789.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(3,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4114794.png)
![2-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide](/img/structure/B4114796.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4114800.png)
![N-{4-[(dibutylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B4114804.png)